molecular formula C8H16ClN B1216736 Diallyldimethylammonium chloride CAS No. 7398-69-8

Diallyldimethylammonium chloride

Cat. No.: B1216736
CAS No.: 7398-69-8
M. Wt: 161.67 g/mol
InChI Key: GQOKIYDTHHZSCJ-UHFFFAOYSA-M
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Description

Diallyldimethylammonium chloride solution (DADMAC) is a hydrophilic quaternary ammonium compound that can be dissolved in an aqueous solution as a positively charged colloid.

Scientific Research Applications

Interaction with Surfactants and Macromolecules

Research by Fegyver and Mészáros (2014) investigates the behavior of poly(diallyldimethylammonium chloride) (PDADMAC) in mixtures with sodium dodecyl sulfate (SDS) and dodecyl maltoside (C12G2), revealing its impact on the associative phase separation of polyelectrolyte/surfactant systems. This study highlights the use of PDADMAC in understanding the chemistry of macromolecule and surfactant interactions, which has implications for various commercial applications (Fegyver & Mészáros, 2014).

Polymer Synthesis and Characterization

Wandrey, Hernandez-barajas, and Hunkeler (1999) provide a comprehensive review of this compound, focusing on its application in the synthesis and characterization of advanced polymeric materials. Their work encompasses aspects of polyelectrolyte behavior in solutions and interactions at interfaces, essential for the development of new products and technologies involving this compound (Wandrey et al., 1999).

Polymerization Monitoring

Akyüz, Buyukunsal, and Paril (2014) explored the polymerization of this compound in water under various conditions, providing insights into the reaction's kinetics. This research is crucial for optimizing the production process and understanding the properties of the resulting polymer (Akyüz et al., 2014).

Nanoparticle Modification and Environmental Applications

Ma, Li, Li, and Xu (2018) synthesized this compound-modified magnetic nanoparticles for extracting non-steroidal anti-inflammatory drugs from environmental samples. This application demonstrates the potential of PDADMAC-modified materials in environmental monitoring and pollutant extraction (Ma et al., 2018).

Electrochemical Applications

Wang, Yu, Dai, Chang, and Baek (2011) used PDADMAC for functionalizing graphene, enhancing its electrocatalytic activity for oxygen reduction reactions in fuel cells. This study opens up possibilities for using PDADMAC in developing carbon-based metal-free electrocatalysts (Wang et al., 2011).

Layer-by-Layer Assembly Techniques

Björnmalm, Roozmand, Noi, Guo, Cui, Richardson, and Caruso (2015) developed a flow-based technique using tangential flow filtration for layer-by-layer assembly of capsules using PDADMAC. This method has significant implications for scalable and controllable production in areas like drug delivery and sensors (Björnmalm et al., 2015).

Phase Transfer Catalysis

Mahdavi and Haghani (2008) demonstrated the use of PDADMAC resin as an efficient phase transfer catalyst in the solvent-free reduction of carbonyl compounds. This application highlights its potential in green chemistry and industrial processes (Mahdavi & Haghani, 2008).

Future Directions

For further details, refer to the relevant studies . 🌊🔬

Mechanism of Action

Target of Action

Diallyldimethylammonium chloride (DADMAC) is a cationic compound . Its primary targets are negatively charged sites on microbial cell walls . The quaternary ammonium moiety in its chemical structure allows it to interact with these targets, exhibiting antimicrobial activity .

Mode of Action

The mode of action of DADMAC involves the formation of an electrostatic bond with negatively charged sites on microbial cell walls . This interaction disrupts the cell wall, leading to changes in the cell’s viability .

Biochemical Pathways

Upon addition of DADMAC to certain substances, a two-step process occurs . The primary process is the formation of highly charged polyelectrolyte complexes of size 100 nm . The secondary process is the transition towards a coacervate phase made of rich and poor polymer droplets . These processes affect the stability and behavior of the solution .

Pharmacokinetics

It is known that dadmac is water-soluble , which suggests it could have good bioavailability.

Result of Action

The result of DADMAC’s action is a reduction in cell viability. For example, nanoparticles containing DADMAC have shown diverse antimicrobial activity against microorganisms, reducing cell viability by eight-logs for E. coli, seven-logs for S. aureus, and two-logs for C. albicans .

Action Environment

The action of DADMAC is influenced by environmental factors. For instance, its antimicrobial activity is higher when it is free compared to when it is immobilized in nanoparticles . Furthermore, DADMAC exhibits good stability in water , suggesting that it can maintain its action, efficacy, and stability in aqueous environments.

Biochemical Analysis

Biochemical Properties

Diallyldimethylammonium chloride plays a significant role in biochemical reactions due to its cationic nature. It interacts with various enzymes, proteins, and other biomolecules primarily through electrostatic interactions. For instance, it can bind to negatively charged sites on proteins and enzymes, potentially altering their activity. The compound is known to interact with enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . Additionally, this compound can form complexes with DNA and RNA, affecting their stability and function .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by disrupting cell membranes, leading to increased permeability and cell lysis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound can inhibit cell wall synthesis, leading to cell death . In mammalian cells, it can induce apoptosis by disrupting mitochondrial membranes and triggering the release of cytochrome c .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through electrostatic and hydrophobic interactions. It binds to the negatively charged components of cell membranes, leading to membrane disruption and increased permeability . This binding can also inhibit enzyme activity by blocking active sites or altering enzyme conformation . Additionally, this compound can induce changes in gene expression by interacting with DNA and RNA, leading to altered transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other substances in the environment . Long-term exposure to this compound can lead to adaptive responses in cells, such as the upregulation of stress response genes . In in vitro studies, prolonged exposure can result in decreased cell viability and altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit antimicrobial properties without significant toxicity . At higher doses, it can cause adverse effects such as tissue damage, inflammation, and toxicity . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. Toxic effects at high doses include liver and kidney damage, as well as hematological changes.

Properties

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;chloride
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InChI

InChI=1S/C8H16N.ClH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1
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InChI Key

GQOKIYDTHHZSCJ-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(CC=C)CC=C.[Cl-]
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Molecular Formula

C8H16ClN
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Related CAS

26062-79-3, 28301-34-0 (Parent)
Record name Poly(diallyldimethylammonium chloride)
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DSSTOX Substance ID

DTXSID4027650
Record name Diallyldimethylammonium chloride
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Molecular Weight

161.67 g/mol
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Physical Description

Liquid, Solid; [HSDB]
Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1)
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Solubility

Miscible /Estimated/
Record name DIALLYLDIMETHYLAMMONIUM CHLORIDE
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Vapor Pressure

0.00000353 [mmHg]
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Color/Form

Solid

CAS No.

7398-69-8, 26062-79-3
Record name Diallyldimethylammonium chloride
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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